N,N-Diethyl-p-toluenesulfonamide
Description
Structure
2D Structure
Properties
IUPAC Name |
N,N-diethyl-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-4-12(5-2)15(13,14)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJBACHWNDMRQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215221 | |
| Record name | p-Toluenesulfonamide, N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649-15-0 | |
| Record name | N,N-Diethyl-4-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=649-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-Toluenesulfonamide, N,N-diethyl- | |
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| Record name | N,N-Diethyl-p-toluenesulfonamide | |
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| Record name | p-Toluenesulfonamide, N,N-diethyl- | |
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| Record name | N,N-Diethyl-p-toluenesulfonamide | |
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Mechanistic Investigations of Reactions Involving N,n Diethyl P Toluenesulfonamide
Role as a Nucleophile and Electrophile in Organic Transformations
The chemical nature of N,N-Diethyl-p-toluenesulfonamide allows it to function as both a nucleophile and an electrophile depending on the reaction conditions. patsnap.com
Nucleophilic Character: The nitrogen atom in the sulfonamide group possesses a lone pair of electrons, which can be donated to an electrophilic center, thereby defining its nucleophilic character. patsnap.com In its deprotonated anionic form, the sulfonamide becomes a potent nucleophile capable of attacking electrophilic carbon centers to facilitate substitution reactions. patsnap.com This reactivity is fundamental to many C-N bond-forming reactions, such as in the synthesis of more complex substituted amines and other sulfonamide derivatives.
Electrophilic Character: Conversely, the sulfonyl group (—SO₂—) is strongly electron-withdrawing. This polarization renders the sulfur atom electron-deficient and a hard electrophilic center, susceptible to attack by nucleophiles. This electrophilicity is a key factor in reactions involving the cleavage of the sulfur-nitrogen (S-N) or sulfur-carbon (S-C) bonds.
Catalytic Mechanisms and Ligand Participation
While not a catalyst itself, this compound and related p-toluenesulfonamides are pivotal substrates and participants in various catalytic cycles, sometimes forming ligand-like species that influence the reaction mechanism.
A notable example is the copper-catalyzed N-alkylation of p-toluenesulfonamides with alcohols, which proceeds via a "borrowing hydrogen" or "domino dehydrogenation-condensation-hydrogenation" mechanism. ionike.comacademie-sciences.fr In this sequence, the alcohol is first dehydrogenated to an aldehyde, which then undergoes condensation with the sulfonamide to form an N-sulfonylimine intermediate. ionike.com This imine is subsequently hydrogenated to yield the N-alkylated sulfonamide product. ionike.com Mechanistic studies suggest that under certain conditions, a bissulfonylated amine, formed in situ, can act as a self-stabilizing ligand for the copper catalyst, enhancing its activity and stability. ionike.comionike.comresearchgate.net
Furthermore, N,N-diallyl-p-toluenesulfonamide serves as a standard model substrate for evaluating the performance of ruthenium-based catalysts in ring-closing metathesis (RCM) reactions. beilstein-journals.org The efficiency of these catalysts is often benchmarked by their ability to cyclize this substrate, demonstrating the sulfonamide's role as a key reactant in probing and defining catalytic activity.
| Catalyst | Reaction Time | Conversion (%) |
|---|---|---|
| GII-SIMes | 15 min | >98 |
| Catalyst 24a | 15 min | >98 |
| Catalyst 24b | 15 min | >98 |
Radical Reactions and Single Electron Transfer Pathways
This compound and its analogs can participate in reactions involving radical intermediates, often initiated by single electron transfer (SET) processes. These pathways provide alternatives to traditional ionic reactions.
Nitrogen-Centered Radicals via SET: Photoredox catalysis has emerged as a powerful tool for generating nitrogen-centered radicals from sulfonamides. chinesechemsoc.org Through a process known as proton-coupled electron transfer (PCET), a photoexcited catalyst and a weak base can cooperatively oxidize the N–H bond of a primary or secondary sulfonamide to generate a sulfonamidyl radical. chinesechemsoc.orgchinesechemsoc.org This reactive intermediate can then engage in various transformations, such as hydroamidation of alkenes. chinesechemsoc.org Similarly, N-centered radicals can be generated from the single-electron oxidation of a deprotonated sulfonamide (aza-anion). chemrxiv.org These radicals are key intermediates in hydrogen atom transfer (HAT) processes for generating silyl (B83357) radicals. chemrxiv.org
SRN1 Mechanism: The photostimulated reaction of N,N-dibutyl-p-toluenesulfonamide with diphenylphosphide ions has been shown to proceed via a substitution, radical nucleophilic, unimolecular (SRN1) mechanism. researchgate.net This pathway is characterized by the initiation via single-electron transfer to the sulfonamide, forming a radical anion which then fragments. The reaction is inhibited by radical scavengers, supporting the involvement of radical intermediates. researchgate.net
Reductive Cleavage via Radicals: The reductive cleavage of the N–S bond in p-toluenesulfonamides can also proceed through radical pathways. nih.govorganic-chemistry.org Photochemical methods using an organocatalyst can initiate the formation of a radical anion from the sulfonamide, leading to the cleavage of the N-S bond. organic-chemistry.org
N-Chlorination Reactions and Their Mechanisms
The chlorination of the nitrogen atom in sulfonamides is a key transformation for creating reactive intermediates. The mechanism often involves direct attack by an electrophilic chlorine source. In the case of primary sulfonamides, the reaction can be complex. For instance, studies on the chlorination of related sulfonamides show that the reaction with free chlorine (e.g., HOCl) directly attacks the aniline-nitrogen. nih.govacs.org
A crucial mechanistic feature in the chlorination of primary p-toluenesulfonamide (B41071) is the disproportionation of the initially formed N-monochloro-p-toluenesulfonamide (MCT). This intermediate can disproportionate to form the more reactive N,N-dichloro-p-toluenesulfonamide (DCT) and the parent p-toluenesulfonamide. acs.org In some systems, this disproportionation is the rate-determining step for subsequent reactions. acs.org
Bond Cleavage Mechanisms in Sulfonamides
The robust nature of the sulfonamide group means that its cleavage often requires specific and energetic conditions. The primary bonds susceptible to cleavage are the N-S and C-N bonds.
Reductive N-S Bond Cleavage: The N-S bond is commonly cleaved under reductive conditions, which is a key step in using the tosyl group as a protecting group for amines. This can be achieved using various methods, including visible-light photoredox catalysis, which allows for the mild and efficient reductive cleavage of the N-S bond. researchgate.netchemrxiv.org This process often involves a single electron transfer to the sulfonamide to form a radical anion, which then fragments. researchgate.net
Electrochemical C-N Bond Cleavage: Under oxidizing electrochemical conditions, an unexpected cleavage of the N-C bond can be achieved. acs.org This electrically driven reaction provides a green and controllable method for dealkylation. The proposed mechanism involves the intermediacy of an electro-generated N-sulfonyliminium ion, which is then trapped by a nucleophile like water to yield the dealkylated product. acs.org The efficiency of this cleavage can be controlled by the amount of charge passed through the system. acs.org
| Substrate (N-Substituents) | Charge (F/mol) | Product (Mono C-N Cleavage) | Conversion (%) |
|---|---|---|---|
| N-Ethyl, N-Benzyl | 4.0 | N-Benzyl-p-toluenesulfonamide | 75 |
| N-Isopropyl, N-Benzyl | 4.0 | N-Benzyl-p-toluenesulfonamide | 40 |
| N-Methyl, N-Benzyl | 2.0 | N-Benzyl-p-toluenesulfonamide | 85 |
Electrochemical S-N Bond Cleavage: In contrast to oxidative C-N cleavage, reductive electrochemical conditions can selectively cleave the N-S bond. acs.orgnih.govscribd.comresearchgate.net This method is highly chemoselective, and for sulfonimides, allows for the selective removal of one sulfonyl group to yield a sulfonamide without affecting the remaining amide bond. nih.govscribd.comresearchgate.net
Mechanism of Aziridination Reactions Utilizing N,N-Dichloro-p-toluenesulfonamide
N,N-Dichloro-p-toluenesulfonamide (TsNCl₂) is a powerful reagent for the synthesis of N-tosylaziridines from alkenes. The mechanism of this transformation is highly dependent on the catalytic system employed.
Copper-Catalyzed Mechanism: In copper-catalyzed systems, a widely accepted mechanism involves a stepwise process. beilstein-journals.orgd-nb.info
Aminochlorination: The reaction initiates with the copper-catalyzed aminochlorination of the alkene. TsNCl₂ adds across the double bond to form a vicinal anti-chloroamine intermediate.
Intramolecular SN2 Cyclization: The chloroamine intermediate, often in the presence of a base, undergoes an intramolecular SN2 substitution reaction. The nitrogen atom displaces the chloride, leading to the formation of the aziridine (B145994) ring with a defined stereochemistry. beilstein-journals.org
This one-pot sequence, which includes the initial aminochlorination and subsequent aziridination, is highly stereoselective, typically yielding only the anti-isomer from the corresponding starting materials. beilstein-journals.org
Palladium-Catalyzed Mechanism: Palladium catalysts are also effective for the aziridination of unfunctionalized alkenes using TsNCl₂. sci-hub.se While detailed mechanistic studies are ongoing, the reaction is believed to proceed through the formation of a palladium-nitrene complex or a related species that transfers the 'NTs' group to the alkene. This method complements other protocols and is effective for a variety of alkene substrates. sci-hub.se
| Substrate (Cinnamate Ester) | Amine Nucleophile | Product | Yield (%) |
|---|---|---|---|
| Methyl cinnamate | Benzylamine | anti-α,β-Diamino ester | 85 |
| Methyl cinnamate | Methylamine | N-Tosylaziridine | 88 |
| Methyl cinnamate | Dimethylamine | N-Tosylaziridine | 83 |
| Ethyl cinnamate | Benzylamine | anti-α,β-Diamino ester | 83 |
Spectroscopic and Structural Elucidation of N,n Diethyl P Toluenesulfonamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For N,N-Diethyl-p-toluenesulfonamide, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure.
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the p-tolyl group and the N,N-diethylamino group. The aromatic region typically shows two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the sulfonyl group are deshielded and appear at a higher chemical shift compared to the protons meta to it. The ethyl groups give rise to a quartet for the methylene (B1212753) (–CH₂–) protons, due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (–CH₃) protons. A singlet for the methyl group on the toluene (B28343) ring is also observed. chemicalbook.com
¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (ortho to SO₂) | ~7.72 | Doublet | ~8.1 |
| Aromatic (meta to SO₂) | ~7.28 | Doublet | ~8.1 |
| Methylene (–CH₂–) | ~3.15 | Quartet | ~7.1 |
| Toluene Methyl (–CH₃) | ~2.43 | Singlet | N/A |
| Ethyl Methyl (–CH₃) | ~1.15 | Triplet | ~7.1 |
Note: Data are typical values and may vary slightly based on solvent and instrument frequency.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. spectrabase.com The spectrum for this compound shows four signals for the aromatic carbons, with the carbon attached to the sulfur atom (ipso-carbon) and the carbon bearing the methyl group appearing at distinct chemical shifts. The methylene and methyl carbons of the ethyl groups are also clearly resolved. rsc.org
¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-SO₂) | ~143.2 |
| Aromatic (C-CH₃) | ~135.5 |
| Aromatic (CH, meta to SO₂) | ~129.6 |
| Aromatic (CH, ortho to SO₂) | ~127.5 |
| Methylene (–CH₂–) | ~42.1 |
| Toluene Methyl (–CH₃) | ~21.5 |
| Ethyl Methyl (–CH₃) | ~14.0 |
Note: Data are typical values and may vary slightly based on solvent and instrument frequency.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy probes the functional groups present in a molecule. The IR and Raman spectra of this compound are characterized by strong absorptions corresponding to the sulfonyl group. tcichemicals.com The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent and are diagnostic for sulfonamides. scialert.net Additional bands arise from the C-H stretching of the aromatic and aliphatic portions of the molecule, as well as C=C stretching within the benzene ring. amazonaws.com
Key IR Absorption Bands for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| SO₂ Asymmetric Stretch | ~1340 | Strong |
| SO₂ Symmetric Stretch | ~1160 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |
| S-N Stretch | ~940 | Medium |
Note: Frequencies are approximate and can be influenced by the physical state of the sample.
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the aromatic ring modes. thermofisher.comresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula of this compound is C₁₁H₁₇NO₂S, corresponding to a molecular weight of approximately 227.33 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 227. The fragmentation pattern is typically dominated by cleavages characteristic of toluenesulfonyl derivatives. Key fragmentation pathways include:
Formation of the p-toluenesulfonyl cation: Cleavage of the S-N bond results in a fragment at m/z 155.
Formation of the tropylium (B1234903) ion: The p-toluenesulfonyl fragment can further lose SO₂ to give the tolyl cation, which often rearranges to the stable tropylium ion at m/z 91.
Alpha-cleavage: Loss of a methyl radical (•CH₃) from the diethylamino group can occur, leading to a fragment at m/z 212.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound has been determined. nih.gov The geometry around the sulfur atom is approximately tetrahedral, as expected for a sulfonamide. The analysis reveals the precise conformation of the diethylamino group relative to the p-toluenesulfonyl moiety. Studies on related p-toluenesulfonamides often show the presence of weak intermolecular hydrogen bonds or other interactions that dictate the crystal packing. researchgate.netnih.govresearchgate.net
Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| CCDC Number | 702235 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.2254 (2) |
| b (Å) | 13.4685 (2) |
| c (Å) | 22.9204 (5) |
| β (°) | 104.000 (2) |
| Volume (ų) | 3661.92 (12) |
Note: Data corresponds to a related ruthenium complex of p-toluenesulfonamide (B41071), as detailed crystallographic data for the free ligand can be found via the CCDC number. nih.gov
Computational Chemistry and Theoretical Studies of N,n Diethyl P Toluenesulfonamide
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for elucidating the fundamental electronic properties of molecules. While specific DFT studies on N,N-Diethyl-p-toluenesulfonamide are not extensively documented in publicly available literature, the principles can be effectively illustrated through computational analyses of its parent compound, p-toluenesulfonamide (B41071) (PTS). These studies provide a robust framework for understanding the behavior of the title compound.
Geometry Optimization and Conformational Analysis
The first step in any quantum chemical investigation is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For sulfonamides, the rotational barriers around the S-N and S-C bonds are of particular interest as they dictate the molecule's preferred conformation.
Table 1: Representative Optimized Geometrical Parameters for a Sulfonamide Moiety (based on related structures)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| S-N | 1.63 | - | - |
| S=O | 1.43 | O=S=O: 120 | - |
| S-C (aryl) | 1.76 | N-S-C: 107 | C-S-N-C: ~60-90 |
| C-N | 1.47 | S-N-C: 118 | - |
Note: These are typical values and the actual parameters for this compound would require specific DFT calculations.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity.
In sulfonamides, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom of the sulfonamide group, while the LUMO is often distributed over the sulfonyl group and the aromatic ring. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the presence of electron-donating ethyl groups on the nitrogen atom would be expected to raise the energy of the HOMO, potentially influencing its reactivity profile compared to unsubstituted sulfonamides.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are illustrative and would need to be determined by specific quantum chemical calculations.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals. NBO analysis is particularly useful for quantifying hyperconjugative interactions, which are key to understanding molecular stability and reactivity.
Fukui Functions for Predicting Reaction Sites
Fukui functions are a conceptual DFT tool used to predict the most likely sites for nucleophilic, electrophilic, and radical attack on a molecule. The Fukui function, f(r), indicates the change in electron density at a particular point r when the total number of electrons in the system changes.
There are three main types of Fukui functions:
f+(r): for nucleophilic attack (addition of an electron)
f-(r): for electrophilic attack (removal of an electron)
f0(r): for radical attack
By calculating the condensed Fukui functions for each atom in N,N-Diethyl-p-toluenesulfon
Spectroscopic Property Prediction and Correlation with Experimental Data
The analysis of this compound through computational chemistry offers significant insights into its spectroscopic properties. Theoretical calculations, primarily employing Density Functional Theory (DFT), serve as a powerful tool to predict spectroscopic data, which can then be correlated with experimental findings to affirm the molecular structure and understand its electronic environment.
Theoretical Framework for Spectroscopic Predictions
Computational predictions of spectroscopic properties for molecules like this compound typically involve optimizing the molecular geometry at a selected level of theory, followed by frequency and nuclear magnetic shielding calculations. A common and effective method for such predictions is the B3LYP functional with a 6-31G(d,p) or larger basis set. kcl.ac.uk This approach has been successfully applied to various sulfonamides to simulate their infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netmdpi.comresearchgate.net
For IR spectroscopy, theoretical calculations yield harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, it is standard practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data. mdpi.com
For NMR spectroscopy, the chemical shifts (δ) are predicted by calculating the isotropic magnetic shielding (σ) of each nucleus. The chemical shifts are then obtained by referencing these shielding values to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the equation: δ = σ_TMS - σ_sample.
Correlation with Experimental Data
Infrared (IR) Spectroscopy
The experimental IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A theoretical IR spectrum, once calculated, would be expected to show peaks corresponding to these same vibrational modes. For instance, strong bands are anticipated for the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, which in related sulfonamides appear in the regions of 1385–1313 cm⁻¹ and 1161–1149 cm⁻¹, respectively. mdpi.comrsc.org The stretching vibrations for the S-N bond are also a key feature. rsc.org A comparative table of expected and experimental IR data would be a critical component of a full correlational study.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for this compound are available and provide a direct means for correlation with theoretical predictions. spectrabase.comchemicalbook.com
¹H NMR Spectroscopy
The proton NMR spectrum is characterized by signals for the aromatic protons of the p-tolyl group, the methylene (B1212753) protons of the ethyl groups, and the methyl protons of both the p-tolyl and ethyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonamide group and the electronic environment of the protons.
Interactive Table 1: Experimental ¹H NMR Chemical Shifts of this compound
| Protons | Chemical Shift (ppm) | Multiplicity |
| Aromatic (H-2', H-6') | 7.69 | d |
| Aromatic (H-3', H-5') | 7.33 | d |
| Methylene (-CH₂-) | 3.19 | q |
| Aromatic Methyl (-CH₃) | 2.43 | s |
| Ethyl Methyl (-CH₃) | 1.12 | t |
| Data sourced from publicly available spectral databases and may vary slightly based on solvent and experimental conditions. chemicalbook.com |
A DFT calculation would predict the chemical shifts for each of these proton environments. The degree of correlation between the predicted and experimental values would serve to validate the computational model and the structural assignment.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key signals correspond to the quaternary carbons of the aromatic ring, the methine carbons of the aromatic ring, the methylene carbons of the ethyl groups, and the methyl carbons.
Interactive Table 2: Experimental ¹³C NMR Chemical Shifts of this compound
| Carbon Atom | Chemical Shift (ppm) |
| C-1' (Quaternary) | 143.3 |
| C-4' (Quaternary) | 134.8 |
| C-3', C-5' | 129.6 |
| C-2', C-6' | 127.3 |
| Methylene (-CH₂) | 42.0 |
| Aromatic Methyl (-CH₃) | 21.5 |
| Ethyl Methyl (-CH₃) | 13.9 |
| Data sourced from publicly available spectral databases and may vary slightly based on solvent and experimental conditions. spectrabase.com |
Theoretical calculations of the ¹³C NMR spectrum would be expected to reproduce the observed chemical shifts with a high degree of accuracy after appropriate referencing. Discrepancies between the calculated and experimental data can often be attributed to solvent effects or conformational averaging, which can also be modeled computationally for a more refined analysis.
Biological Activities and Mechanistic Understanding of N,n Diethyl P Toluenesulfonamide Analogues
Antimicrobial Efficacy and Mechanisms of Action
The antibacterial properties of sulfonamides are well-established, and N,N-diethyl-p-toluenesulfonamide analogues are no exception, demonstrating notable efficacy against various bacterial strains. scispace.comresearchgate.net
The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of folic acid synthesis in microorganisms. ijpsr.com These compounds act as structural analogues of p-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS). ontosight.airesearchgate.net By competitively binding to DHPS, sulfonamides disrupt the metabolic pathway that produces dihydrofolic acid, a precursor to tetrahydrofolic acid. nih.govresearchgate.net Tetrahydrofolic acid is an essential cofactor for the synthesis of nucleic acids and certain amino acids, and its depletion ultimately inhibits bacterial growth and multiplication. nih.govijpsr.com The significant antibacterial activity of synthesized this compound analogues is attributed to this ability to mimic PABA and interfere with the folic acid biosynthesis pathway, thereby inhibiting DNA synthesis. nih.govresearchgate.net
Comparative studies have been instrumental in understanding the structure-activity relationships of this compound analogues. In one such study, the antibacterial activity of N,N-diethylamido substituted p-toluenesulfonamides (p-T2a-k) was compared with their α-toluenesulfonamide counterparts (α-T2a-k) against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). scispace.comnih.gov
The results revealed that the α-toluene sulfonamide analogues were generally more potent than their p-toluenesulfonamide (B41071) counterparts. scispace.comnih.gov Specifically, 1-(benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamide (an α-toluenesulfonamide analogue, α-T2a) was the most effective against S. aureus, with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL. scispace.comnih.gov Against E. coli, N,N-Diethyl-3-phenyl-2-(phenylmethylsulfonamide) propanamide (α-T2j) showed the highest potency with an MIC value of 12.5 µg/mL. scispace.comnih.gov Another related compound, 4-(3-(diethylamino)-3-oxo-2-(phenylmethylsulfonamido) propyl)phenyl phenylmethanesulfonate, also demonstrated significant activity against E. coli with an MIC of 12.5 μg/mL. nih.gov These findings highlight that modifications to the toluenesulfonamide core structure can significantly influence antibacterial potency. scispace.comnih.gov
Comparative Antibacterial Activity (MIC in µg/mL)
| Compound Series | Specific Analogue Example | Activity against S. aureus (MIC) | Activity against E. coli (MIC) | Reference |
|---|---|---|---|---|
| α-Toluenesulfonamides | 1-(benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamide (α-T2a) | 3.12 | 50 | scispace.comresearchgate.netnih.gov |
| α-Toluenesulfonamides | N,N-Diethyl-3-phenyl-2-(phenylmethylsulfonamide) propanamide (α-T2j) | 25 | 12.5 | scispace.comresearchgate.netnih.gov |
| p-Toluenesulfonamides | N,N-diethyl-2-(p-tolylsulfonamido)pyrrolidine-2-carboxamide (p-T2a) | 100 | 50 | researchgate.net |
| p-Toluenesulfonamides | N,N-diethyl-3-phenyl-2-(p-tolylsulfonamido)propanamide (p-T2j) | 25 | 12.5 | researchgate.net |
| Reference | Streptomycin | 125 | 6.25 | researchgate.net |
Potential in Anticancer Research
Beyond their antimicrobial properties, sulfonamides have been investigated for their potential as anticancer agents. scispace.comresearchgate.net Research into this compound analogues has uncovered mechanisms that could be exploited for cancer therapy.
A potential mechanism for the anticancer activity of this class of compounds involves the destabilization of lysosomes, which are organelles responsible for cellular degradation. nih.gov Studies on the parent compound, p-toluenesulfonamide, have shown that it can induce lysosomal membrane permeabilization (LMP). nih.gov This process leads to the leakage of lysosomal contents, including proteolytic enzymes like cathepsin B, into the cytoplasm. nih.govnih.gov The release of cathepsin B into the cytosol can trigger a cascade of events leading to programmed cell death, or apoptosis. nih.gov This lysosome-dependent cell death pathway is a promising target in cancer therapy. nih.gov While direct studies on this compound are limited in this specific area, the activity of its parent compound suggests a plausible mechanism of action for its derivatives in anticancer applications. nih.gov
Polyamines are small, positively charged molecules that are essential for cell proliferation and are often dysregulated in cancer. mdpi.comscivisionpub.com Targeting polyamine metabolism is therefore a viable strategy for cancer treatment. mdpi.com
Synthetic hydroxylated analogues of N,N-diethyl-polyamine derivatives have been evaluated for their effects on polyamine metabolism in L1210 murine leukemia cells. nih.gov Specifically, compounds like (2R,10R)-N(1),N(11)-diethyl-2,10-dihydroxynorspermine were synthesized using N-[(2R)-2,3-epoxypropyl]-N-ethyl p-toluenesulfonamide as a key intermediate. nih.gov These hydroxylated analogues proved to be active against leukemia cells, with IC₅₀ values of ≤2 µM. nih.gov
Their mechanism involves a significant impact on cellular polyamine pools. Treatment with these analogues led to a reduction in the levels of putrescine and spermidine. nih.gov Interestingly, the effect on spermine (B22157) levels was less pronounced. nih.gov Furthermore, these compounds had a less significant impact on the enzyme ornithine decarboxylase (ODC), which is a key enzyme in polyamine synthesis, compared to the non-hydroxylated parent drug N(1),N(11)-diethylnorspermine (DENSPM). nih.gov However, their ability to deplete S-adenosylmethionine decarboxylase (AdoMetDC), another crucial enzyme in the pathway, was comparable to that of DENSPM. nih.gov A notable difference was the reduced capacity of the hydroxylated analogues to upregulate spermidine/spermine N(1)-acetyltransferase (SSAT), an enzyme involved in polyamine catabolism, compared to DENSPM. nih.gov
Effects of Hydroxylated N,N-Diethyl-Polyamine Analogues on Polyamine Metabolism
| Parameter | Effect | Reference |
|---|---|---|
| Cell Growth (L1210) | Inhibited (IC₅₀ ≤2 µM) | nih.gov |
| Putrescine Levels | Reduced | nih.gov |
| Spermidine Levels | Reduced | nih.gov |
| Spermine Levels | Moderate to insignificant effect | nih.gov |
| Ornithine Decarboxylase (ODC) | Less impact than parent drug (DENSPM) | nih.gov |
| S-adenosylmethionine Decarboxylase (AdoMetDC) | Depletion similar to parent drug (DENSPM) | nih.gov |
| Spermidine/spermine N(1)-acetyltransferase (SSAT) | Less effective at upregulation than parent drug (DENSPM) | nih.gov |
Enzyme Inhibition Studies
The biological activities of this compound and its analogues are fundamentally linked to their ability to inhibit specific enzymes. As discussed, their antimicrobial action stems from the inhibition of dihydropteroate synthase in the bacterial folic acid pathway. nih.govresearchgate.net
In the context of anticancer research, their influence on polyamine metabolism is mediated through the modulation of key enzymes like ODC, AdoMetDC, and SSAT. nih.gov Furthermore, the induction of apoptosis via lysosomal membrane permeabilization is initiated by the enzymatic action of released cathepsins. nih.gov
The versatility of the sulfonamide scaffold allows for its application in targeting various other enzymes. For instance, novel N-glycosyl sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrase isozymes, with some derivatives showing potent inhibition in the nanomolar range. conicet.gov.ar This highlights the broad potential of sulfonamide-based compounds, including this compound analogues, as platforms for developing targeted enzyme inhibitors for a range of therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,N-Diethyl-p-toluenesulfonamide, and how can purity be optimized?
- Methodology : The compound is typically synthesized via a two-step process:
Amidation : React p-toluenesulfonyl chloride with ethylamine derivatives under controlled pH (7–9) in a polar aprotic solvent (e.g., THF or DCM) at 0–5°C to minimize side reactions.
Alkylation : Introduce the second ethyl group using ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) at reflux temperatures (~80°C) .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity. Monitor by TLC and NMR .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Analytical Tools :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethyl groups at N-atom, aromatic protons from the p-tolyl ring). Key signals: δ ~1.1–1.3 ppm (CH₃ of ethyl), δ ~3.2–3.5 ppm (N–CH₂), δ ~7.2–7.8 ppm (aromatic protons) .
- FTIR : Validate sulfonamide group (S=O stretching at ~1150–1350 cm⁻¹) and C–N bonds (~1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS or GC-MS for molecular ion verification (m/z 227.32) .
Q. What are the primary research applications of this compound in organic chemistry?
- Role as Intermediate : Used in synthesizing diazomethane precursors (e.g., MNTS) via nitrosation reactions .
- Ligand Design : Acts as a sulfonamide-based ligand in coordination chemistry, particularly for transition metals (e.g., Ru or Pd catalysts) .
Advanced Research Questions
Q. How can microreactor technology improve the scalability and safety of this compound synthesis?
- Methodology : Translate batch reactions into continuous flow systems:
- Amidation Step : Use a microreactor with precise temperature control (5–10°C) and residence time optimization (10–15 min) to achieve >90% yield .
- Benefits : Reduced exothermic risks, enhanced mixing efficiency, and scalability for high-throughput applications .
Q. What mechanistic insights explain the stability of this compound under acidic/basic conditions?
- Experimental Design :
Hydrolysis Studies : Expose the compound to HCl (1–6 M) or NaOH (1–5 M) at 25–80°C. Monitor degradation via HPLC and identify byproducts (e.g., p-toluenesulfonic acid, ethylamine derivatives) .
Kinetic Analysis : Calculate rate constants (k) and activation energy (Eₐ) using Arrhenius plots.
- Findings : The sulfonamide group resists hydrolysis under mild conditions due to electron-withdrawing effects of the p-tolyl ring, but prolonged exposure to strong acids/bases cleaves the S–N bond .
Q. How do computational models predict the reactivity of this compound in Pd-catalyzed cross-coupling reactions?
- Approach :
- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) to study electron density distribution. The sulfonamide’s lone pair on nitrogen facilitates coordination with Pd(0) catalysts .
- Docking Studies : Simulate interactions with Pd complexes (e.g., Pd(PPh₃)₄) to predict regioselectivity in C–N bond-forming reactions .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?
- Data Reconciliation :
Solubility : Re-test in solvents (e.g., DMSO, ethanol) using gravimetric analysis. Conflicting data may arise from impurities or polymorphic forms .
Melting Point : Perform DSC analysis to identify polymorphs. Literature discrepancies (e.g., 85–90°C vs. 92–94°C) may reflect varying crystallization conditions .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₇NO₂S | |
| Molecular Weight | 227.32 g/mol | |
| CAS RN | 649-15-0 | |
| Key IR Bands (S=O) | 1150–1350 cm⁻¹ | |
| ¹H NMR (CDCl₃) | δ 1.1 (t, 6H), 3.3 (q, 4H), 7.3 (d, 2H), 7.7 (d, 2H) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
